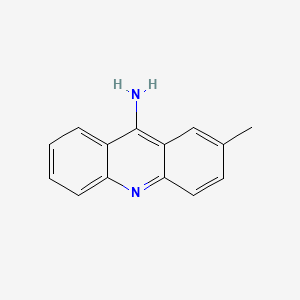

2-methylacridin-9-amine

Description

Historical Context and Significance of Acridine (B1665455) Derivatives in Chemical Research

The parent compound, acridine, was first isolated from coal tar in 1870. researchgate.net It belongs to a class of nitrogen-containing heterocyclic aromatic compounds, structurally featuring a tricyclic system where a pyridine (B92270) ring is fused to two benzene (B151609) rings. frontiersin.orgrsc.org Initially, acridine derivatives gained prominence for their utility as dyes and stains. However, their significance in scientific research expanded dramatically with the discovery of their biological activities.

In 1917, the antimicrobial properties of acridine were first reported, leading to the development of antiseptic agents like proflavine (B1679165) and acriflavine. ptfarm.pl A pivotal moment in the history of acridine derivatives was the synthesis of mepacrine (quinacrine) during World War II as a crucial antimalarial drug. ptfarm.pl This success spurred further investigation into the therapeutic potential of this chemical class.

Over the decades, research has revealed that the planar structure of the acridine nucleus allows it to intercalate between the base pairs of DNA, a mechanism that underpins many of its biological effects. frontiersin.orgmdpi.com This ability to interact with DNA and associated enzymes like topoisomerases has made acridine derivatives a foundational scaffold in medicinal chemistry for the development of a wide array of therapeutic agents. frontiersin.orggoogle.com Consequently, acridines have been extensively studied for their anticancer, antiviral, antimalarial, antibacterial, and antiparasitic properties. nih.govmdpi.com Several acridine-based compounds, such as amsacrine (B1665488) and nitracrine, have been developed as anticancer drugs for clinical use, particularly in the treatment of leukemias and lymphomas. frontiersin.orggoogle.comcore.ac.uk

Structural Features and Chemical Relevance of 2-Methylacridin-9-amine

This compound is a specific derivative of the acridine family. Its chemical structure consists of the core tricyclic acridine ring system with a methyl group (CH₃) substituted at the second position and an amine group (NH₂) at the ninth position. The systematic IUPAC name for this compound is this compound. nih.gov

The presence and position of these functional groups are key to its chemical identity and reactivity. The amine group at the 9-position is particularly significant as it is a common feature in many biologically active acridine compounds. google.com The synthesis of this compound and related derivatives often involves a multi-step process. A common route starts with the reaction of o-chlorobenzoic acid and p-toluidine (B81030) to form 2-(p-tolylamino) benzoic acid. core.ac.uk This intermediate is then cyclized using an agent like phosphorus oxychloride to yield 2-methyl-9-chloroacridine. core.ac.uk Finally, a nucleophilic substitution reaction with an amine source replaces the chlorine atom at the 9-position to give the final 2-methyl-9-substituted acridine product. core.ac.uk

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 23045-12-7 | nih.govalfa-chemistry.com |

| Molecular Formula | C₁₄H₁₂N₂ | nih.govalfa-chemistry.com |

| Molecular Weight | 208.26 g/mol | nih.govalfa-chemistry.com |

| IUPAC Name | This compound | nih.gov |

| Density | 1.229 g/cm³ | alfa-chemistry.comchemsrc.com |

| Boiling Point | 424.8 °C at 760 mmHg | alfa-chemistry.comchemsrc.com |

| Flash Point | 240.3 °C | alfa-chemistry.com |

| InChI Key | QQRIRFIZTPHLEM-UHFFFAOYSA-N | guidechem.com |

| Canonical SMILES | CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N | guidechem.com |

Overview of Current Research Landscape Pertaining to Acridine Amino Compounds

The research landscape for acridine amino compounds, particularly 9-aminoacridine (B1665356) derivatives, remains an active area of investigation, primarily driven by their potential in oncology. google.com The core mechanism of action for many of these compounds is their ability to function as DNA intercalating agents. frontiersin.orggoogle.com Their planar tricyclic structure allows them to slide between the base pairs of the DNA double helix, disrupting DNA replication and transcription, which can lead to cell cycle arrest and apoptosis (programmed cell death). frontiersin.orggoogle.com

Furthermore, many 9-aminoacridine derivatives are known to inhibit topoisomerase II, an enzyme essential for managing DNA topology during replication. google.com By poisoning this enzyme, these compounds introduce DNA strand breaks, further contributing to their cytotoxic effects. Amsacrine is a well-documented example of a 9-aminoacridine derivative that functions as a topoisomerase II poison. frontiersin.org

Research on this compound and its substituted analogues has focused on their antiproliferative properties. core.ac.uk Studies have synthesized series of 2-methyl-9-substituted acridines and evaluated their cytotoxic activity against various human cancer cell lines. core.ac.uk For instance, certain derivatives have been tested against A-549 (human lung carcinoma) and MCF-7 (human breast cancer) cell lines. core.ac.uk These investigations aim to understand the structure-activity relationships, exploring how different substituents on the acridine ring and the 9-amino group influence their biological efficacy. mdpi.comcore.ac.uk The ongoing goal of this research is to develop novel acridine-based compounds with enhanced potency and selectivity for cancer cells. mdpi.comsmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-methylacridin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRIRFIZTPHLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3N=C2C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177607 | |

| Record name | Acridine, 9-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23045-12-7 | |

| Record name | Acridine, 9-amino-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023045127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 9-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Advanced Synthetic Methodologies of 2 Methylacridin 9 Amine and Its Analogues

Classical and Contemporary Synthetic Routes to 9-Aminoacridines

The preparation of 9-aminoacridines, including the 2-methyl substituted variant, has traditionally relied on multi-step sequences. These routes often involve the initial construction of an acridine (B1665455) or acridone (B373769) core, followed by the introduction of the amino group at the 9-position.

Modified Methods for 9-Amino-2-methylacridine Synthesis

A common pathway to 2-methyl-9-aminoacridine involves the nucleophilic substitution of a suitable leaving group at the 9-position of a 2-methylacridine (B1618800) precursor. A frequently employed precursor is 2-methyl-9-chloroacridine.

One established method begins with the synthesis of 2-(p-tolylamino)benzoic acid from o-chlorobenzoic acid and p-toluidine (B81030), using sodium acetate (B1210297) as a base and copper powder with copper oxide as co-catalysts in dimethylformamide (DMF). core.ac.uk This intermediate is then treated with phosphorus oxychloride (POCl₃) to yield 2-methyl-9-chloroacridine. core.ac.uk Subsequent reaction of this chloro derivative with various aromatic amines in refluxing methanol (B129727) leads to the formation of the corresponding 9-substituted-2-methylacridines. core.ac.uk

An alternative modified synthesis of 9-amino-2-methylacridine starts with the preparation of N-(4'-Methyl)phenylanthranilic acid from anthranilic acid and 4-bromotoluene. tandfonline.com This intermediate is then treated with phosphorus oxychloride, followed by reaction with phenol (B47542) and ammonium (B1175870) carbonate to yield the final product. tandfonline.com

Ullmann-Type Condensation Approaches in Acridone Precursor Synthesis

The Ullmann condensation is a cornerstone in the synthesis of acridone precursors, which can then be converted to 9-aminoacridines. This reaction typically involves the coupling of an o-halobenzoic acid with an aniline (B41778) derivative in the presence of a copper catalyst.

For instance, the synthesis of 2-methylacridin-9(10H)-one, a key intermediate, is achieved through an Ullmann-type condensation of o-chlorobenzoic acid and p-toluidine. nih.gov The resulting N-(p-tolyl)anthranilic acid is then cyclized using a strong acid like sulfuric acid (H₂SO₄) to afford the 2-methylacridone. nih.gov Similarly, the reaction of 2-bromobenzoic acid with various anilines in the presence of potassium carbonate and copper in ethanol (B145695) at reflux yields 2-arylamino benzoic acids, which are subsequently cyclized with polyphosphoric acid (PPA) to produce acridone derivatives. rsc.org

The conditions for Ullmann condensations have been optimized, with studies showing that using specific molar ratios of reactants and catalysts can significantly improve yields. For example, the synthesis of N-phenylanthranilic acid derivatives has been optimized using copper sulfate (B86663) as a catalyst. researchgate.net

Palladium-Catalyzed Amination Strategies for Acridone-Amine Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of acridone and acridine derivatives. These methods offer high efficiency and broad functional group tolerance.

A notable application is the synthesis of acridones through an intramolecular Buchwald-Hartwig amination. This strategy has been used to prepare a variety of acridone derivatives in good to excellent yields from 2,2'-dihalobenzophenone precursors and various amines. sorbonne-universite.fr The choice of palladium catalyst and ligands, such as PtBu₃·HBF₄, is crucial for the success of these reactions. sorbonne-universite.fr

Furthermore, palladium catalysis can be employed in a one-pot, three-step sequence involving amination, cyclization, and aromatization to produce unsymmetrical acridines with high yields. acs.org This approach demonstrates the versatility of palladium catalysts like Pd(OAc)₂ with ligands such as X-Phos. acs.org The synthesis of donor-acceptor molecules based on acridone-amine structures has also been achieved using palladium-catalyzed Buchwald-Hartwig amination of 2,7-dibromo-10-methylacridone with various diarylamines. rsc.org

Green Chemistry and Sustainable Synthetic Procedures

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for acridine derivatives. This has led to the exploration of microwave-assisted synthesis and solvent-free reaction conditions.

Microwave-Assisted Synthesis of Acridine Derivatives

Microwave irradiation has been shown to significantly accelerate the synthesis of acridine derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. researchgate.net

For example, the synthesis of 9-substituted acridine derivatives from diphenylamine (B1679370) and a suitable carboxylic acid, catalyzed by zinc chloride, can be completed in just 5 minutes under microwave irradiation, affording good yields of 60-80%. researchgate.net This is a substantial improvement over the 20–40 hours required for the same reaction under conventional heating. researchgate.net Microwave-assisted synthesis has also been successfully applied to the one-pot, three-component reaction of dimedone, arylglyoxals, and ammonium acetate in water to produce acridine-1,8(2H,5H)-diones in good to excellent yields. ijcce.ac.irijcce.ac.ir The use of heterogeneous catalysts like silica (B1680970) sulfuric acid under microwave conditions further enhances the green credentials of these synthetic routes for pyrrolo[2,3,4-kl]acridine derivatives. nih.gov

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Diphenylamine, Carboxylic Acid | Zinc Chloride | Microwave (5 min) | 9-Substituted Acridines | 60-80% | researchgate.net |

| Dimedone, Arylglyoxals, Ammonium Acetate | None | Microwave in Water | Acridine-1,8(2H,5H)-diones | Good to Excellent | ijcce.ac.irijcce.ac.ir |

| Substituted Anilines, Aldehydes, Cyclic 1,3-dicarbonyls | Co/C from rice husks | Microwave in Water | Acridine Derivatives | up to 87% | rsc.org |

| 9-Amino acridine derivatives, Dihydrofuran-2,5-dione | None | Microwave | 1-(Acridin-9-yl)pyrrolidine-2,5-diones | Good | researchgate.net |

Solvent-Free Methodologies in Acridine Preparation

The development of solvent-free synthetic methods represents another significant step towards sustainable chemistry, as it minimizes the use of volatile and often hazardous organic solvents.

Several one-pot syntheses of acridine derivatives have been developed under solvent-free conditions. For instance, the condensation of anilines, aldehydes, and cyclic 1,3-dicarbonyl compounds can be efficiently catalyzed by N,N'-Dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide) [BNBTS] to produce benzo[c]acridines in high yields. sid.ir Another example is the use of Cu-doped ZnO nanocrystalline powder as a catalyst for the one-step synthesis of acridines from aromatic aldehydes, cyclic diketones, and aryl amines under solvent-free conditions. nih.gov

The use of reusable catalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO₃H), further enhances the sustainability of these methods for the synthesis of benzo[c]acridine derivatives. scielo.org.mx Ionic liquids have also been employed as effective and recyclable catalysts for the preparation of 1,8-dioxo-decahydroacridine derivatives under solvent-free conditions. rsc.org

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Anilines, Aldehydes, Cyclic 1,3-dicarbonyls | BNBTS | Solvent-free | Benzo[c]acridines | Good to High | sid.ir |

| Aromatic Aldehydes, Cyclic Diketones, Aryl Amines | Cu-doped ZnO nanocrystals | Solvent-free | 1,8-Dioxodecahydroacridines | Not specified | nih.gov |

| Aromatic Aldehydes, 1-Naphthylamine, Dimedone | SBA-Pr-SO₃H | Solvent-free, 140 °C | Benzo[c]acridine derivatives | Good | scielo.org.mx |

| Aldehydes, β-Naphthol/Dimedone | [DISM][CCl₃COO] or [DSIM][CF₃COO] | Solvent-free, 80-100 °C | 14H-Dibenzo[a,j]xanthene and 1,8-dioxo-decahydroacridine derivatives | Excellent | rsc.org |

| Acridone, Diamine, Aldehyde | CuFe₂O₄ nanoparticles | Solvent-free | Acridone based dihydropyrazine (B8608421) derivatives | Not specified | researchgate.net |

Stereoselective and Chiral Synthesis of 2-Methylacridin-9-amine Analogues

The introduction of chirality into acridine-based structures, such as analogues of this compound, is a critical area of research, as stereoisomers can exhibit significantly different biological activities. Advanced synthetic methodologies are employed to control the three-dimensional arrangement of atoms, leading to the selective production of desired enantiomers or diastereomers.

Bistacrine analogues, which consist of two acridine (or tacrine) units linked by a spacer, represent a significant class of compounds. The synthesis of chiral versions of these molecules has been achieved through stereoselective strategies, primarily involving the use of chiral starting materials.

A key approach involves the Friedländer cyclocondensation reaction. scispace.com This method utilizes a chiral ketone to introduce the stereocenter into the acridine nucleus from the outset. Specifically, enantiomerically pure (R)- or (S)-3-methylcyclohexanone, often derived from the natural monoterpene pulegone, serves as the chiral building block. scispace.comscielo.br This chiral ketone is reacted with an o-aminobenzoic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to construct the chiral acridine core. scispace.comscielo.br

The resulting chiral 9-chloroacridine (B74977) intermediates are then used to build the final bistacrine structures. scispace.com The synthesis of homodimers is accomplished through a nucleophilic aromatic substitution reaction between the chiral 9-chloroacridine and a diamine linker, such as 1,7-diaminoheptane (B1222138). scispace.com For heterodimers, a stepwise approach is necessary, involving the initial reaction of a 9-chloroacridine with an excess of the diamine linker to form a mono-substituted intermediate, which is then reacted with a different 9-chloroacridine molecule. scispace.com

This methodology has been successfully used to synthesize a series of chiral homo- and heterodimers of bis(7)-tacrine (B1662651), where the chirality is established by a methyl group at the C-3 position of the tetrahydroacridine ring. scispace.comscielo.br

Table 1: Synthesis of Chiral Bistacrine Homodimers

| Starting Materials | Reagents | Product Type | Yield | Reference |

| Chiral 9-chloroacridines, 1,7-diaminoheptane | Nucleophilic Aromatic Substitution | Chiral Homodimers | 63-81% | scispace.com |

Table 2: Synthesis of Chiral Bistacrine Heterodimers

| Reaction Steps | Reagents | Product Type | Yield | Reference |

| 1. SNAr reaction of 9-chloroacridine with 1,7-diaminoheptane | Excess diamine | Chiral mono-substituted intermediate | - | scispace.com |

| 2. SNAr reaction of intermediate with a different 9-chloroacridine | - | Chiral Heterodimers | 44-80% | scispace.com |

Studies have shown that the biological activity of these compounds can be stereoselective. For instance, acetylcholinesterase (AChE) has demonstrated a preference for the (R)-enantiomers of certain chlorinated bistacrine analogues, while favoring the (S)-enantiomers for the non-chlorinated versions, highlighting the importance of stereochemistry in molecular recognition at the active site. scielo.brscielo.br

Asymmetric reductive amination (ARA) is a powerful and versatile strategy for the synthesis of chiral amines from prochiral ketones. d-nb.info This method is highly valuable as it can generate chiral amines, which can be crucial intermediates or components in the synthesis of more complex molecules, including acridine derivatives. The process typically involves the condensation of a ketone with an amine source to form an intermediate imine (or enamine), which is then asymmetrically reduced to the chiral amine. nih.gov

Several catalytic systems have been developed to achieve high enantioselectivity in this transformation:

Enzyme-Catalyzed Reductive Amination : Biocatalysts, such as reductive aminases (RedAms), offer an environmentally friendly alternative to metal catalysts. frontiersin.org These enzymes can catalyze the stereoselective amination of a wide range of ketones and amines with high conversion rates. frontiersin.org For example, RedAms from Aspergillus calidoustus (AcRedAm) and bacteria (BaRedAm) have been identified and engineered through rational design to synthesize specific chiral amines with excellent enantiomeric excess (>99% ee). frontiersin.org This enzymatic approach operates under mild aqueous conditions and is highly selective. frontiersin.org

Transition Metal-Catalyzed Reductive Amination : Homogeneous catalysts based on transition metals like ruthenium and iridium are widely used for ARA. nih.govresearchgate.net These systems typically employ a metal precursor in combination with a chiral ligand. For instance, a ruthenium catalyst, [Ru(PPh₃)₃H(CO)Cl], combined with specific chiral phosphoramidite (B1245037) ligands, has been used for the direct asymmetric reductive amination of ketones. researchgate.net This approach is noted for being atom- and step-efficient. researchgate.net Similarly, iridium-based catalysts with sterically tunable chiral ligands have proven effective. researchgate.net These methods can produce chiral primary amines in high yields (up to 97%) and with high enantioselectivity (up to >99% ee). researchgate.net

Reductive Amination Using Chiral Auxiliaries : Another strategy involves the use of a chiral auxiliary. A prochiral ketone is reacted with a chiral amine auxiliary to form a chiral imine or enamine. Subsequent diastereoselective reduction, often using a heterogeneous catalyst and a hydrogen source, followed by removal of the auxiliary, yields the desired enantiomerically enriched amine. d-nb.info

These strategies provide robust pathways to access chiral amines, which are fundamental building blocks. While not always applied directly to the final acridine structure, the synthesis of chiral amines via ARA is a key step in building the chiral precursors necessary for the stereoselective synthesis of complex molecules like this compound analogues.

Table 3: Overview of Asymmetric Reductive Amination (ARA) Strategies

| Strategy | Catalyst/Method | Key Features | Potential Application | Reference |

| Enzymatic ARA | Reductive Aminases (RedAms) | Green chemistry, high stereoselectivity, mild conditions | Synthesis of chiral amine precursors | frontiersin.org |

| Transition Metal ARA | Ru or Ir complexes with chiral ligands | High yield and enantioselectivity, atom-efficient | Synthesis of chiral primary amines | researchgate.net |

| Chiral Auxiliary Method | Chiral amine auxiliary with heterogeneous catalyst | Diastereoselective reduction | Synthesis of alkyl-alkyl' α-chiral amines | d-nb.info |

Derivatization and Structural Modification Strategies of 2 Methylacridin 9 Amine Scaffolds

N-Substituted and Ring-Substituted Acridin-9-amine Derivatives

Introduction of Alkyl and Aromatic Substituents

The introduction of substituents at the 9-amino position and on the aromatic rings of the 2-methylacridin-9-amine scaffold is a primary strategy for modulating its activity. This is often achieved through nucleophilic substitution reactions where the chlorine atom of a precursor, 2-methyl-9-chloroacridine, is displaced by various amines. core.ac.uk

In one study, a series of 2-methyl-9-substituted anilinoacridines were synthesized by reacting 2-methyl-9-chloroacridine with different aromatic amines in methanol (B129727). core.ac.uk The reaction involved refluxing the starting materials for several hours to yield the corresponding 9-substituted derivatives. core.ac.uk This method allows for the introduction of a wide range of aromatic rings bearing different electronic and steric properties. For instance, derivatives were prepared with substituents like 3-chloroaniline, 3-methoxyaniline, and 3-methylaniline to investigate the impact of electron-withdrawing and electron-releasing groups on the molecule's properties. core.ac.uk

Similarly, N-alkylation provides another route for derivatization. While studies on the direct N-alkylation of this compound are specific, related research on the N-alkylation of the analogous 2-methylacridin-9(10H)-one scaffold provides insight into the synthetic methodologies. In this context, N-alkylation was achieved by reacting 2-methylacridone with various alkyl and benzyl (B1604629) bromides in the presence of potassium carbonate in dimethylformamide (DMF), often accelerated by microwave irradiation. nih.gov This approach has been used to introduce substituents such as 4-fluorobenzyl, 2,4-difluorobenzyl, and 4-(tert-butyl)benzyl groups onto the acridine (B1665455) nitrogen. nih.gov

Furthermore, complex structures involving alkyl linkers have been synthesized. For example, two tetrahydroacridine units have been joined using a 1,7-diaminoheptane (B1222138) linker to create dimeric structures, demonstrating the feasibility of attaching long alkyl chains to the 9-amino position. scielo.br

Table 1: Examples of N-Substituted Acridine Derivatives and Synthetic Methodologies

| Derivative Class | Starting Material | Reagent(s) | Key Reaction Type | Reference |

| 9-Anilinoacridines | 2-Methyl-9-chloroacridine | Substituted Aromatic Amines | Nucleophilic Aromatic Substitution | core.ac.uk |

| N-Alkylacridones | 2-Methylacridin-9(10H)-one | Alkyl/Benzyl Bromides, K₂CO₃ | N-Alkylation | nih.gov |

| Bistacrine Analogues | Chiral 9-chloro-tetrahydroacridine | 1,7-Diaminoheptane | Nucleophilic Substitution | scielo.br |

Halogenation and Methylation Effects on Acridine Ring Systems

The introduction of halogens and methyl groups onto the acridine ring system significantly influences the electronic and physicochemical properties of the resulting molecules. These modifications can alter reactivity, molecular interactions, and biological activity.

Halogenation: The effect of halogen substitution on the acridine core has been systematically studied. In a series of acridine-based N-acylhydrazone derivatives, the introduction of different halogens (fluorine, chlorine, bromine) onto a phenyl ring attached to the acridine core resulted in varied biological activities. mdpi.com For instance, a comparison of non-halogenated versus chlorinated and brominated compounds revealed differences in their effects on the metabolic activity of cancer cell lines. mdpi.com The non-halogenated derivative was active against a broader range of cell lines compared to its chlorinated counterpart, while the brominated version was active against the fewest. mdpi.com Conversely, another study on corrosion inhibitors found that halogen-substituted acridines, such as 2-chloro-9-phenylacridine (B282092) and 2-bromo-9-(2-fluorophenyl)acridine, exhibited superior performance compared to non-halogenated acridines. acs.org The inhibition efficiency followed the order of bromo > chloro, suggesting that the nature and position of the halogen are critical. acs.org These effects are attributed to the interplay between the inductive electron-withdrawing nature of halogens and their ability to participate in halogen bonding, which can stabilize crystal structures and interactions with target molecules. acs.orgrsc.org

Methylation: The strategic placement of methyl groups, known as the "magic methyl" effect in medicinal chemistry, can profoundly impact a molecule's properties. rsc.org While direct C-H methylation of the acridine ring is a complex process, methylation of associated functional groups is more common. Research on the methylation of acridin-9-ylthioureas demonstrated that the reaction can occur on either sulfur or nitrogen atoms, depending on the specific structure and reaction conditions. cas.cz In the context of the acridine ring itself, 9-methylacridine (B196024) has been utilized as a specialized ligand to facilitate the methylation of other molecules, highlighting the unique electronic environment of the acridine core. rsc.org The presence of a methyl group, such as in this compound, already influences the baseline electronic character of the scaffold, and further methylation would be expected to enhance electron-donating properties and introduce steric bulk. lumenlearning.comlibretexts.org

Table 2: Influence of Halogenation on Acridine Derivative Properties

| Compound Type | Halogen | Observed Effect | Research Focus | Reference |

| Acridine N-Acylhydrazones | Cl, Br | Reduced spectrum of activity compared to non-halogenated parent | Anticancer Activity | mdpi.com |

| 9-Phenylacridines | Cl, Br, F | Enhanced performance as corrosion inhibitors | Corrosion Inhibition | acs.org |

| 9-Aminoacridine (B1665356) | - | Protonation stabilized by halogen and hydrogen bonds | Crystal Structure | rsc.org |

Hybrid Molecular Systems and Conjugates Based on this compound

To expand the functional capabilities of the this compound scaffold, it is often used as a building block in the creation of more complex hybrid molecules and conjugates. These strategies involve covalently linking the acridine core to other chemical moieties, such as cyclic imides or fluorescent tags, to combine their respective properties.

Synthesis of Acridine Cyclic Imide Hybrid Molecules

A significant area of research involves the synthesis of hybrid molecules that merge the acridine structure with a cyclic imide. nih.gov Cyclic imides are themselves recognized as important pharmacophores. researchgate.net The synthesis of these hybrids typically involves the condensation of a 9-aminoacridine derivative with a suitable cyclic anhydride.

Specifically, hybrid molecules based on this compound have been successfully synthesized. researchgate.netresearchgate.net In one reported synthesis, this compound was condensed with hexahydroisobenzofuran-1,3-dione and isochroman-1,3-dione under microwave irradiation. This method yielded the corresponding hybrid molecules: 2-(2-methylacridin-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione and 2-(2-methylacridin-9-yl)isoquinoline-1,3(2H,4H)-dione, respectively. researchgate.netresearchgate.net These reactions demonstrate a direct method for linking the 9-amino group of the acridine core to the nitrogen position of a newly formed cyclic imide ring system. researchgate.net

Table 3: Synthesized this compound-Cyclic Imide Hybrids

| Acridine Reactant | Anhydride Reactant | Resulting Hybrid Molecule | Reference |

| This compound | Hexahydroisobenzofuran-1,3-dione | 2-(2-Methylacridin-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione | researchgate.net, researchgate.net |

| This compound | Isochroman-1,3-dione | 2-(2-Methylacridin-9-yl)isoquinoline-1,3(2H,4H)-dione | researchgate.net, researchgate.net |

Fluorescent Ester Conjugates of 9-Methylacridine

The inherent fluorescence of the acridine nucleus makes it an attractive component for creating fluorescent chemical tools. While not this compound itself, the closely related 9-methylacridine has been used to synthesize fluorescent ester conjugates. nih.govrsc.org These conjugates serve as photoremovable protecting groups, which can release a molecule of interest upon irradiation with light while simultaneously acting as a fluorescent marker. rsc.org

The synthesis of these conjugates begins with the bromination of 9-methylacridine using N-bromosuccinimide (NBS) to form 9-(bromomethyl)acridine. rsc.org This reactive intermediate is then treated with various carboxylic acids, including N-protected amino acids, in the presence of a base like potassium carbonate. rsc.org This esterification reaction links the carboxylic acid to the 9-methylacridine core via an ester bond, yielding the final fluorescent conjugate with good to excellent yields (82-90%). rsc.org The resulting acridin-9-ylmethyl esters are highly sensitive to their environment, with their fluorescence properties being influenced by polarity, H-bonding, and pH. nih.govrsc.org Upon photolysis with UV light, these conjugates efficiently release the parent carboxylic acid. rsc.org

Linking Heteroaromatic Cores to Other Chains

The this compound scaffold can be linked to a variety of other chemical chains and core structures, leading to molecules with diverse and often multifunctional properties. This strategy has been employed to create molecules that can act as molecular probes, nuclease mimics, or agents with enhanced binding capabilities.

Examples of such linked systems include:

Acridine-Heteroaryl Conjugates: 9-Aminoacridine has been linked to other heteroaromatic systems, such as pyridyl and pyrimidinyl rings. google.com These are typically synthesized by reacting 9-chloroacridine (B74977) with an appropriate amino-heterocycle. google.com

Acridine-Porphyrin Hybrids: Positively charged porphyrins have been appended to an acridine nucleus through a diamino alkyl linkage, such as a hexamethylene chain. nih.gov These hybrids have shown enhanced photocleavage activity of DNA. nih.gov

Acridine-Nucleic Base Conjugates: To mimic the function of nuclease enzymes, molecules have been designed that integrate a DNA intercalator (acridine), a nucleic base for site recognition, and a linker chain capable of cleavage. nih.gov

Dimeric Acridines: As mentioned previously, two acridine units can be connected via an alkyl chain. The synthesis of bis-tacrine analogues linked by a heptylene chain from 9-chloroacridine precursors demonstrates a robust method for creating these "dual-headed" molecules. scielo.br

Immobilized Acridines: The acridine core can be tethered to solid supports. For example, 9-methylacridine has been functionalized and bound to a silica (B1680970) gel matrix through a long spacer arm, creating a stationary phase for high-performance liquid chromatography (HPLC). researchgate.net

Development of Diverse Functionalized Analogues

The this compound scaffold serves as a versatile platform for the development of a wide array of functionalized analogues. Researchers have employed various synthetic strategies to introduce diverse substituents, aiming to explore and modulate the molecule's chemical and biological properties. These modifications primarily target the 9-amino group and the acridine ring itself, leading to the creation of extensive libraries of novel compounds.

One of the principal strategies for derivatization involves the nucleophilic substitution of a leaving group at the 9-position of the acridine core. core.ac.uk A common precursor for this method is 2-methyl-9-chloroacridine, which is synthesized from p-toluidine (B81030) and 2-(p-tolylamino)benzoic acid, followed by treatment with phosphorus oxychloride. core.ac.uk This chloro-derivative readily reacts with a variety of aromatic amines in a solvent like methanol, refluxing at moderate temperatures to yield the corresponding 9-substituted-2-methylacridines. core.ac.uk This approach has been utilized to introduce a range of substituted anilino moieties at the 9-position. For instance, aromatic amines bearing either electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-releasing groups have been successfully coupled to the 2-methylacridine (B1618800) scaffold. core.ac.uk Research findings indicate that the nature and position of the substituent on the 9-anilino ring significantly influence the properties of the resulting compound, with electron-withdrawing groups at the meta-position reportedly leading to more active compounds in certain biological assays. core.ac.uk

Another key derivatization strategy involves the condensation of 9-aminoacridine derivatives with various anhydrides. researchgate.net This method has been used to synthesize acridine-cyclic imide hybrid molecules. For example, 9-aminoacridine derivatives can be condensed with hexahydroisobenzofuran-1,3-dione or isochroman-1,3-dione under microwave irradiation to produce compounds like 2-(2-methylacridin-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione and 2-(2-methylacridin-9-yl)isoquinoline-1,3(2H,4H)-dione, respectively. researchgate.net This technique generates more complex, polycyclic structures attached to the 9-amino position, significantly expanding the structural diversity of the analogues.

Furthermore, functionalization can be achieved by modifying a substituent already attached to the 9-amino group. An example of this is the synthesis of Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)-. smolecule.com This compound is prepared by coupling the 2-methylacridine core with an aniline (B41778) derivative that already contains a methanesulfonamide (B31651) group. smolecule.com This highlights a modular approach where functionalized building blocks are used to create the final analogue.

The table below summarizes examples of diverse functionalized analogues developed from the this compound scaffold.

Table 1: Examples of Functionalized this compound Analogues

| Analogue Name/Class | Synthetic Strategy | Key Reactants | Research Findings | Reference |

| 9-Anilino-2-methylacridines | Nucleophilic Substitution | 2-Methyl-9-chloroacridine, various substituted aromatic amines | Introduction of electron-withdrawing or electron-releasing groups on the 9-anilino ring. Substituents at the meta-position were found to be particularly effective in certain activity assays. | core.ac.uk |

| 2-(2-Methylacridin-9-yl)hexahydro-1H-isoindole-1,3(2H)-dione | Condensation | 9-Amino-2-methylacridine derivative, Hexahydroisobenzofuran-1,3-dione | Successful synthesis of a complex acridine-cyclic imide hybrid molecule via microwave-assisted condensation. | researchgate.net |

| 2-(2-Methylacridin-9-yl)isoquinoline-1,3(2H,4H)-dione | Condensation | 9-Amino-2-methylacridine derivative, Isochroman-1,3-dione | Creation of a novel pentacyclic system fused to the 9-amino position of the 2-methylacridine core. | researchgate.net |

| Methanesulfonanilide, 4'-(2-methyl-9-acridinylamino)- | Nucleophilic Substitution/Coupling | 2-Methylacridine derivative, 4-aminophenyl methanesulfonamide | Demonstrates the incorporation of a sulfonamide functional group onto the 9-anilino substituent. | smolecule.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylacridin 9 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 2-methylacridin-9-amine provides critical information about the chemical environment of its protons. Aromatic protons in acridine (B1665455) derivatives typically resonate in the downfield region, generally between δ 7.2 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents. The methyl group (-CH₃) at the 2-position introduces a characteristic singlet, while the amine (-NH₂) proton signal at the 9-position can vary in its chemical shift depending on solvent and concentration due to hydrogen bonding. ucl.ac.uklibretexts.org The presence of deuterium (B1214612) oxide (D₂O) can be used to confirm the amine proton signal, as it will undergo exchange and disappear from the spectrum. libretexts.org

The ¹³C NMR spectrum complements the proton data by mapping the carbon skeleton. The carbon atoms of the acridine ring system display signals in the aromatic region of the spectrum. researchgate.net The chemical shift of each carbon is influenced by its position relative to the nitrogen atom and the methyl and amine substituents. For instance, carbons directly bonded to the electron-withdrawing nitrogen atom are typically deshielded and appear at a lower field. ucl.ac.uk The methyl carbon will appear as a distinct signal in the aliphatic region of the spectrum.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on computational models.

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 123.5 |

| C2 | 135.0 |

| C3 | 128.0 |

| C4 | 125.0 |

| C4a | 142.0 |

| C5 | 125.0 |

| C6 | 128.0 |

| C7 | 123.5 |

| C8 | 129.0 |

| C8a | 149.0 |

| C9 | 155.0 |

| C9a | 120.0 |

| C10a | 142.0 |

| CH₃ | 21.0 |

Vibrational and Electronic Spectroscopy in Molecular Analysis

Vibrational and electronic spectroscopic methods provide insights into the functional groups present and the electronic transitions within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In the FTIR spectrum of this compound, characteristic absorption bands confirm the presence of its key structural features.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-H stretching of the aromatic rings and the methyl group typically occur between 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. libretexts.org The C=C and C=N stretching vibrations within the acridine ring system give rise to absorptions in the 1600-1400 cm⁻¹ range. libretexts.org Furthermore, the C-N stretching of the aromatic amine is characteristically observed between 1335-1250 cm⁻¹. orgchemboulder.com The presence of these bands in the FTIR spectrum provides strong evidence for the assigned structure. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (methyl) | Stretch | 3000 - 2850 |

| Aromatic C=C | Stretch | 1600 - 1585 |

| Aromatic C=C | Stretch | 1500 - 1400 |

| Aromatic C-N | Stretch | 1335 - 1250 |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy probes the electronic transitions within a molecule. Acridine and its derivatives are known to exhibit characteristic absorption spectra due to π-π* and n-π* transitions within the conjugated aromatic system. researchgate.net The absorption maxima (λ_max) are influenced by the substitution pattern on the acridine core. The presence of the methyl and amino groups on the this compound molecule will cause shifts in the absorption bands compared to the parent acridine structure. ijprajournal.com These spectral characteristics are crucial for both qualitative identification and quantitative analysis. ontosight.ai

Photoluminescence (PL) and Fluorescence Spectroscopy

Many acridine derivatives are known for their fluorescent properties, making photoluminescence (PL) and fluorescence spectroscopy valuable analytical tools. ontosight.airesearchgate.net Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission at a longer wavelength. The fluorescence spectrum, including the emission maximum and quantum yield, is sensitive to the molecular structure and the solvent environment. researchgate.net These properties are not only useful for characterization but also suggest potential applications in areas like fluorescent probes. ontosight.ai

Mass Spectrometry and Chromatographic Techniques for Purity and Identity

Mass spectrometry and chromatography are indispensable for confirming the molecular weight and assessing the purity of this compound.

High-resolution mass spectrometry (HRMS) provides a precise determination of the molecular weight, allowing for the confirmation of the molecular formula (C₁₄H₁₂N₂). guidechem.com The fragmentation pattern observed in the mass spectrum can also offer structural information, as specific fragments will be characteristic of the acridine core and its substituents. libretexts.orgpressbooks.pub

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to determine the purity of the compound. aocs.orgccsknowledge.com By developing a suitable chromatographic method, it is possible to separate this compound from any impurities or starting materials, ensuring the sample's integrity for further analysis and application. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify volatile and semi-volatile compounds. For the analysis of this compound, GC-MS provides critical information on its purity and molecular weight.

Detailed Research Findings: The analysis of amines by GC can be challenging due to their polarity and potential for peak tailing on standard columns. researchgate.netbre.com Therefore, specific methodologies are often employed. One approach involves derivatization, where the polar amine group is converted into a less polar, more volatile derivative. researchgate.net Common derivatizing agents for amines include alkyl chloroformates or acylating agents, which form stable carbamates or amides suitable for GC analysis. researchgate.net This process improves chromatographic peak shape and thermal stability. researchgate.net

Alternatively, specialized capillary columns that are base-deactivated can be used for the direct analysis of amines without derivatization. mdpi.com Columns such as the HP-5MS, a low-bleed 5% phenyl methylpolysiloxane column, are frequently used for the analysis of a wide range of organic compounds, including heterocyclic amines. gdut.edu.cn The GC is programmed with a specific temperature gradient to ensure the separation of the target analyte from any impurities or starting materials. gdut.edu.cn

Following separation in the GC column, the eluted compounds enter the mass spectrometer. The mass spectrometer ionizes the molecules (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, confirming the identity of this compound. The molecular ion peak (M+) would be expected at m/z 208, corresponding to its molecular weight. alfa-chemistry.com

A typical GC-MS analysis would involve dissolving the compound in a suitable organic solvent, such as methanol (B129727) or dichloromethane, before injection into the instrument. gdut.edu.cnthermofisher.com

Table 1: Illustrative GC-MS Parameters for Amine Analysis

| Parameter | Typical Value / Condition | Purpose | Reference |

|---|---|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or specialized amine column | Separates compounds based on volatility and polarity. | gdut.edu.cn |

| Injector Temperature | 290 °C | Ensures rapid vaporization of the sample. | gdut.edu.cn |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. | gdut.edu.cn |

| Flow Rate | 1 mL/min | Controls the speed of the separation. | gdut.edu.cn |

| Oven Program | Initial 80°C, ramp to 290°C | Creates a temperature gradient to elute compounds. | gdut.edu.cn |

| Injection Mode | Splitless | Maximizes the amount of sample reaching the column for high sensitivity. | gdut.edu.cn |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. | - |

| MS Transfer Line Temp | 290 °C | Prevents condensation of analytes between GC and MS. | gdut.edu.cn |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile or thermally unstable compounds. It is particularly well-suited for analyzing acridine derivatives like this compound.

Detailed Research Findings: The analysis of this compound by HPLC is typically performed using reversed-phase (RP) chromatography. thermofisher.com In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, usually a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

More advanced separations can be achieved using mixed-mode stationary phases. researchgate.net For instance, a stationary phase containing acridine moieties can offer multiple interactions, including π-π stacking, reversed-phase, and anion exchange, allowing for unique selectivity in separating complex mixtures. researchgate.net

Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, as the acridine ring system possesses strong chromophores that absorb UV-visible light. The wavelength of maximum absorbance (λmax) for acridine derivatives is often in the range of 250-400 nm. HPLC is used to determine the purity of the compound, with research-grade materials typically exhibiting >95% purity. The method's precision is evaluated by parameters like the relative standard deviation (RSD) of intra-day and inter-day analyses, which are generally expected to be low. researchgate.net

Table 2: Representative HPLC Conditions for Aromatic Amine Analysis

| Parameter | Typical Value / Condition | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | C18 (e.g., 4.6 x 150 mm, 5 µm) | Nonpolar phase for reversed-phase separation. | sielc.com |

| Mobile Phase | Acetonitrile / Ammonium (B1175870) Acetate (B1210297) Buffer | Elutes compounds from the column based on polarity. | thermofisher.com |

| Flow Rate | 1.0 mL/min | Maintains consistent elution and separation. | - |

| Detection | UV-Vis or DAD at ~254 nm or λmax | Quantifies the analyte based on its light absorbance. | sielc.com |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. | - |

| Injection Volume | 10-20 µL | Introduces a precise amount of sample for analysis. | thermofisher.com |

X-ray Crystallography in Solid-State Structure Determination

Detailed Research Findings: While the specific crystal structure of this compound is not widely reported in publicly available literature, extensive crystallographic studies have been performed on closely related acridine and acridinamine derivatives. scispace.comnih.gov These studies reveal common structural features that can be extrapolated to this compound.

The core acridine ring system is characteristically planar or nearly planar. iucr.org The introduction of substituents can cause minor deviations from planarity. For example, in the structure of 1-hydroxy-3,4-dimethoxy-10-methylacridin-9-one, the three rings of the molecule are nearly coplanar. iucr.org The crystal packing is stabilized by intermolecular forces such as hydrogen bonding and π-π stacking interactions between the planar acridine rings of adjacent molecules.

To obtain a crystal structure, a high-quality single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov The data from analogous structures indicate that acridine derivatives frequently crystallize in monoclinic or orthorhombic space groups. scispace.comvulcanchem.com

Table 3: Crystallographic Data for Analogous Acridine Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters (a, b, c, β) | Reference |

|---|---|---|---|---|

| 2-(4-(dimethylamino)phenyl)-10-methylacridin-9(10H)-one | Monoclinic | P21/n | a = 8.316 Å, b = 9.247 Å, c = 20.908 Å, β = 93.538° | scispace.com |

| 9-Amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide | Hexagonal | P6(4) | a = 30.2 Å, b = 30.2 Å, c = 39.7 Å, β = 90° | nih.gov |

| 1,3-dimethoxy-9(10H)-acridinone | Monoclinic | P2₁/c | a = 10.25 Å, b = 12.30 Å, c = 8.45 Å, β = 105.6° |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule. nih.gov For this compound, CV can provide valuable information about its oxidation and reduction potentials, which relates to its electronic structure and potential applications in materials science. solubilityofthings.com

Detailed Research Findings: The electrochemical behavior of acridine derivatives is well-documented. researchgate.netrsc.org In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two vertex potentials. The resulting current is measured as a function of the applied potential.

Studies on related acridone-amine donor-acceptor systems show that these compounds undergo reversible oxidation processes. researchgate.netrsc.org The oxidation is typically associated with the electron-rich amine and acridine moieties. rsc.orgmdpi.com The oxidation potential provides an estimate of the Highest Occupied Molecular Orbital (HOMO) energy level, while the reduction potential can be used to estimate the Lowest Unoccupied Molecular Orbital (LUMO) energy level. researchgate.net For example, acridone-amine derivatives have been reported to show reversible oxidation waves at potentials between 0.71 V and 0.91 V, with calculated HOMO energy levels ranging from -4.95 to -5.11 eV. researchgate.netrsc.org The specific potentials for this compound would be influenced by the electron-donating nature of the methyl and amino groups.

Table 4: Electrochemical Data for Analogous Acridone-Amine Systems

| Compound Type | Redox Process | Potential Range (vs. Fc/Fc+) | Deduced Property | Reference |

|---|---|---|---|---|

| Acridone-Amine Derivatives | Reversible Oxidation | 0.71 V to 0.91 V | Oxidation of peripheral amine/acridone (B373769) core | rsc.org |

| Acridone-Amine Derivatives | - | - | HOMO Energy: -4.95 to -5.11 eV | researchgate.net |

| Acridone-Amine Derivatives | - | - | LUMO Energy: -2.36 to -2.56 eV | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orgmeasurlabs.com It is used to determine the thermal stability and decomposition profile of materials like this compound.

Detailed Research Findings: In a TGA experiment, a small amount of the sample is placed in a pan that is part of a precision balance. The pan is situated inside a furnace, and the temperature is increased at a constant rate (e.g., 10 °C/min). nih.gov The analysis can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative stability. mdpi.com

The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition (T_onset) is a key parameter indicating the start of thermal degradation. mdpi.com The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and its peak indicates the temperature of the maximum rate of decomposition (T_peak). mdpi.com

For organic compounds like acridine derivatives, decomposition typically occurs at elevated temperatures. Research on silica (B1680970) functionalized with 9-methylacridine (B196024) has utilized TGA to confirm the successful modification and to assess the thermal stability of the resulting material. researchgate.net The thermal stability of this compound is expected to be robust due to its polycyclic aromatic structure, with significant decomposition likely occurring above 200-250 °C, though the exact temperature would depend on factors like heating rate and atmosphere. mdpi.com A multi-step decomposition might be observed, corresponding to the loss of different parts of the molecule. mdpi.com

Table 5: Information Derived from a Typical TGA Experiment

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Heating Rate | Rate of temperature increase (e.g., 10 °C/min) | Affects the observed decomposition temperature. | mdpi.com |

| Atmosphere | Inert (N₂) or Oxidative (Air) | Determines whether thermal or oxidative decomposition is studied. | mdpi.com |

| T_onset | Onset temperature of decomposition | Indicates the temperature at which the material begins to degrade. | mdpi.com |

| T_peak | Temperature of maximum decomposition rate | Found from the peak of the DTG curve. | mdpi.com |

| Residual Mass | Mass remaining at the end of the experiment | Can indicate the formation of stable char or inorganic residue. | wikipedia.org |

Photophysical Properties and Optical Behavior Investigations of 2 Methylacridin 9 Amine Derivatives

Absorption and Emission Characteristics and Spectral Analysis

The electronic absorption and emission spectra of 2-methylacridin-9-amine and its derivatives are characterized by transitions within the acridine (B1665455) ring system. Theoretical and experimental studies on related acridone (B373769) derivatives, such as 2-methyl-9(10-methyl)-acridinone, have been conducted to interpret these spectral features. nih.govresearchgate.net These analyses compare stationary absorption, fluorescence excitation, and fluorescence spectra in various solvents with theoretical predictions to understand the energies and probabilities of different electronic transitions. nih.govresearchgate.net

The absorption spectra of acridine derivatives typically exhibit characteristic bands. For instance, the absorption spectrum of some acridine derivatives in acetonitrile (B52724) shows maxima around 420 nm. researchgate.net The molar extinction coefficients can be influenced by substitutions on the acridine core. researchgate.net For example, S-methylated acridin-9-ylthioureas show considerably higher extinction coefficients than their precursor thioureas. researchgate.net

The fluorescence emission of these compounds is also a key characteristic. For example, 9-acridinyl derivatives can exhibit fluorescence emission in the range of 420-600 nm. researchgate.net The intensity of this fluorescence can be significantly enhanced by structural modifications. researchgate.net

The table below summarizes the absorption and emission characteristics of a related acridone derivative in different solvents.

| Solvent | Absorption Maxima (nm) | Emission Maxima (nm) |

|---|---|---|

| 1,4-Dioxane | - | - |

| Methyl Alcohol | - | - |

| Acetonitrile | ~420 | 420-600 |

Fluorescence Quantum Yield and Lifetime Analyses

The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the fluorescence efficiency. kobv.de The lifetime is the average time a molecule remains in the excited state before returning to the ground state. libretexts.org

For acridone derivatives, the fluorescence quantum yield can be significantly influenced by the solvent environment. For instance, N-methylacridone (NMA) exhibits a strongly increased fluorescence quantum yield in protic solvents (like methanol (B129727), with a Φf of approximately 0.7) compared to nonpolar solvents (like cyclohexane, with a Φf of around 0.02). rsc.org This is attributed to the relative energies of the nπ* and ππ* excited states and how they are affected by solvent polarity. rsc.org

Fluorescence lifetimes are also sensitive to the molecular environment. libretexts.org For N-methylacridone derivatives, fluorescence lifetimes have been measured using techniques like time-correlated single-photon counting (TCSPC). For example, the lifetime of NMA has been determined to be 2.49 ± 0.08 ns. rsc.org The presence of substituents can alter these lifetimes; for instance, NMA-dF, NMA-OMeF, and NMA-dOMe have longer lifetimes of 11.1 ± 0.02 ns, 14.5 ± 0.15 ns, and 16.1 ± 0.01 ns, respectively. rsc.org

The following table provides an example of fluorescence quantum yields and lifetimes for some N-methylacridone derivatives.

| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Solvent |

|---|---|---|---|

| N-Methylacridone (NMA) | ~0.02 | 2.49 ± 0.08 | Cyclohexane |

| N-Methylacridone (NMA) | ~0.7 | - | Methanol |

| NMA-dF | - | 11.1 ± 0.02 | - |

| NMA-OMeF | - | 14.5 ± 0.15 | - |

| NMA-dOMe | - | 16.1 ± 0.01 | - |

Intramolecular Charge Transfer (ICT) Phenomena and Molecular Conformation

Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent molecules, where upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. ossila.com This phenomenon is particularly relevant in donor-acceptor (D-A) systems. Acridone and its derivatives can act as the acceptor unit in such systems. researchgate.net

The formation of an ICT state can lead to dual fluorescence, with one emission band from the locally excited (LE) state and a second, red-shifted band from the ICT state. ossila.com The efficiency of ICT can be influenced by the molecular conformation. For example, in molecules where the donor and acceptor are connected by a single bond, twisting around this bond in the excited state can lead to a twisted intramolecular charge transfer (TICT) state. ossila.com

In some 9-aminoacridine (B1665356) derivatives, complex fluorescence behavior is attributed to the formation of an ICT state upon light excitation. nih.gov The analysis of fluorescence decays in different solvents can reveal multiple lifetime components, which are ascribed to the formation and decay of the ICT state, as well as the normal emission from the acridine singlet excited state. nih.gov The conformation of the molecule, such as the planarity between different ring systems, can influence the photophysical properties. For instance, in some 2-(2′-aminophenyl)benzothiazole derivatives, a nearly planar structure can reduce non-radiative decay and lead to higher quantum yields. mdpi.com

Environmental and Solvent Effects on Optical Properties and Emission Sensitivity

The optical properties of this compound derivatives, like many fluorescent dyes, are often highly sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity arises from the interaction of the dye's dipole moment with the polarity of the solvent. rsc.org

In acridone derivatives, an increase in solvent polarity typically causes a red-shift (bathochromic shift) in the emission spectrum. rsc.org This is because the excited state often has a larger dipole moment than the ground state, and is therefore more stabilized by polar solvents. rsc.org For example, a study on D–π–A thiophene-based derivatives showed a significant red shift in the fluorescence emission as the solvent polarity increased. nih.gov

The fluorescence quantum yield can also be strongly affected by the solvent. nih.gov Generally, an increase in solvent polarity can lead to a decrease in the fluorescence quantum yield due to enhanced solute-solvent interactions that promote non-radiative decay pathways. nih.gov However, in some cases, like with N-methylacridone, protic solvents can lead to a significant increase in quantum yield by altering the energy levels of different excited states. rsc.org

The table below illustrates the effect of solvent polarity on the absorption and emission maxima of a D–π–A thiophene-based compound, demonstrating the principles of solvatochromism.

| Compound | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) |

|---|---|---|---|

| MOT | Cyclohexane (CHX) | 361 | 407 |

| MOT | Dimethyl Sulfoxide (DMSO) | 371 | 473 |

| DMAT | Cyclohexane (CHX) | - | - |

| DMAT | Dimethyl Sulfoxide (DMSO) | - | - |

Excited State Dynamics and Transient Absorption Spectroscopy

The study of excited state dynamics provides crucial insights into the photophysical and photochemical processes that occur after a molecule absorbs light. stanford.edu Techniques like femtosecond transient absorption spectroscopy are employed to probe these ultrafast events. mdpi.com

For acridone derivatives, the excited-state dynamics can be complex, involving processes like excited-state proton transfer (ESPT) and the formation of excimers. nih.gov Time-resolved fluorimetry and computational calculations can be used to unravel these intricate dynamics and establish multi-state kinetic schemes. nih.gov

Transient absorption spectra can reveal the formation of excited state absorption features. For example, in some systems, a well-defined excited state absorption peak can persist for nanoseconds, indicating the charge-transfer nature of the excited state. researchgate.net The decay of these transient signals provides information about the lifetimes of the excited states. researchgate.net

In some cases, the majority of the excited-state population returns to the ground state on a picosecond timescale. mdpi.com The nature of the initial excited state (e.g., nπ* or ππ*) can influence the subsequent deactivation pathways. mdpi.com

Tuning Photophysical Properties through Structural Modification

A key area of research is the ability to tune the photophysical properties of acridine derivatives through strategic structural modifications. This allows for the design of molecules with specific absorption and emission characteristics tailored for particular applications.

One approach is the quaternisation of the sp2-hybridised nitrogen atom in the acridine ring. This modification can be used to fine-tune the singlet and triplet energy levels in a predictable manner, potentially activating delayed fluorescence. rsc.orgworktribe.com

Another strategy involves the introduction of different substituents onto the acridine core. For example, attaching electron-donating or electron-withdrawing groups can create donor-acceptor systems with tunable intramolecular charge transfer characteristics. researchgate.net The position of these substituents can also have a significant impact on the photophysical properties. worktribe.com For instance, the judicious positioning of a carbazole (B46965) donor in the meta- or para-position with respect to the ring nitrogen atom can influence the origin of delayed fluorescence. worktribe.com

The steric environment of the molecule can also play a crucial role. gdut.edu.cn By introducing bulky groups, it is possible to influence molecular packing and aggregation, which in turn affects the luminescent properties in both solution and the solid state. gdut.edu.cn

Quantum Chemical and Computational Studies of 2 Methylacridin 9 Amine

Density Functional Theory (DFT) Applications in Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bnmv.ac.inrsc.org It has proven successful in computing the physicochemical properties of acridine (B1665455) and its derivatives. bnmv.ac.in DFT calculations are employed to understand the electronic properties of molecular structures, including energetics of adsorption, charge transfer phenomena, and modifications to the electronic structure upon interaction with other species. pcbiochemres.com

The application of DFT involves various functionals, such as the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional, often combined with basis sets like 6-31G(d,p), 6-311G(d,p), or DNP (double-numeric polarization), to optimize molecular geometries and calculate electronic parameters. bnmv.ac.inpcbiochemres.com For acridine derivatives, DFT is used to study their interaction with metal surfaces, for instance, to assess their potential as corrosion inhibitors by calculating binding energies and analyzing adsorption mechanisms. pcbiochemres.com Furthermore, DFT can be used to probe the influence of environmental factors, such as protonation, on the electronic properties and crystal structure stability of aminoacridines. rsc.org Periodic DFT calculations, for example, can confirm that protonation stabilizes the crystal structure through strong hydrogen and halogen bonds. rsc.org

Table 1: Applications of DFT in the Study of Acridine Derivatives

| Application | Description | Key Findings from Studies on Acridine Derivatives |

|---|---|---|

| Electronic Structure Analysis | Calculation of the distribution of electrons within the molecule to understand its fundamental properties. bnmv.ac.in | Provides insights into ionization potential, electron affinity, and other electronic descriptors. bnmv.ac.in |

| Corrosion Inhibition Studies | Simulation of the interaction between acridine derivatives and metal surfaces to predict corrosion protection efficacy. pcbiochemres.com | Calculation of binding energies and analysis of adsorption mechanisms on surfaces like aluminum. pcbiochemres.com |

| Reactivity Prediction | Use of computed electronic properties to forecast how a molecule will behave in chemical reactions. bnmv.ac.in | CDFT-based descriptors help correlate theoretical findings with experimental observations of reactivity. bnmv.ac.in |

| Analysis of Intermolecular Interactions | Investigation of non-covalent forces, such as hydrogen bonds, that influence molecular aggregation and crystal packing. rsc.org | Studies on 9-aminoacridine (B1665356) show how protonation alters intermolecular contacts and stabilizes the crystal lattice. rsc.org |

| Vibrational Analysis | Calculation of theoretical vibrational frequencies (e.g., IR spectra) to compare with and interpret experimental data. tandfonline.com | Helps in the structural characterization of newly synthesized acridine derivatives. tandfonline.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and the energy required for electronic excitation. pcbiochemres.comajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo an electronic transition. researchgate.net In the context of acridine derivatives, the HOMO and LUMO energies are calculated using DFT methods to predict their behavior in various applications. For example, in corrosion inhibition studies, a higher HOMO energy value generally indicates a greater tendency for the molecule to donate electrons to a metal surface, enhancing its inhibitory effect. pcbiochemres.com Conversely, a lower LUMO energy suggests a greater ability to accept electrons. researchgate.net The HOMO-LUMO gap for acridine derivatives has been calculated in several studies, showing values that can be correlated with their observed chemical and biological activities. pcbiochemres.comresearchgate.net

Table 2: Calculated HOMO-LUMO Energy Gaps for Selected Acridine Derivatives

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Acridine (ACD) | B3LYP/DNP | -5.795 | -3.359 | 2.436 pcbiochemres.com |

| Acridine-2-Carboxylic Acid (ACA) | B3LYP/DNP | -6.042 | -3.725 | 2.317 pcbiochemres.com |

| Acridine-2-Carbaldehyde (A2C) | B3LYP/DNP | -6.124 | -3.526 | 2.598 pcbiochemres.com |

| 2-Ethyl-Acridine (2EA) | B3LYP/DNP | -5.811 | -3.406 | 2.405 pcbiochemres.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.netwolfram.com It illustrates the electrostatic potential on the surface of a molecule, providing a guide to where a molecule is likely to attract or repel other chemical species. researchgate.net The MEP map is color-coded to indicate different potential regions: red areas signify regions of high electron density (negative potential) and are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential) and are prone to nucleophilic attack. researchgate.netwolfram.com Green regions denote neutral potential. wolfram.com

For acridine derivatives, MEP analysis can identify the most reactive sites for interactions with biological targets or other reagents. tandfonline.com The nitrogen atom in the acridine ring and the exocyclic amine group are typically electron-rich, appearing as red or yellow regions, indicating they are likely sites for hydrogen bonding and electrophilic interactions. tandfonline.com The aromatic rings often show varied potentials that influence stacking interactions. By identifying these nucleophilic and electrophilic centers, MEP maps provide crucial insights for drug design and understanding intermolecular interactions. tandfonline.comchemmethod.com

Table 3: Interpretation of MEP Color Coding for Reactivity

| Color | Potential | Electron Density | Type of Site | Predicted Interaction |

|---|---|---|---|---|

| Red | Most Negative | High | Nucleophilic | Prone to attack by electrophiles; hydrogen bond acceptor site. researchgate.net |

| Yellow | Negative | Nucleophilic | ||

| Green | Near-Zero | Neutral | Less likely to be an initial site of interaction. wolfram.com |

| Blue | Positive | Low | Electrophilic | Prone to attack by nucleophiles; hydrogen bond donor site. wolfram.com |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Emission Nature

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that allows for the calculation of excited-state properties. uci.edu It has become a widely used method for studying electronic transitions, such as those involved in UV-Vis absorption and fluorescence, due to its favorable balance of accuracy and computational cost. nih.gov The primary application of TD-DFT is the prediction of vertical excitation energies, which correspond to the absorption spectrum of a molecule. uci.edu

The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. nih.gov Common functionals like B3LYP and PBE0, which include a moderate amount of Hartree-Fock (HF) exchange (20-25%), tend to underestimate excitation energies. nih.gov In contrast, functionals with a higher percentage of HF exchange (like BHLYP) or long-range corrected functionals (like CAM-B3LYP and ωB97X-D) often overestimate these energies. nih.gov For biochromophores, which share structural similarities with acridines, specially parameterized functionals have been developed to improve accuracy. nih.gov By analyzing the orbitals involved in the calculated electronic transitions, TD-DFT provides insights into the nature of the excited states (e.g., n→π* or π→π* transitions) and the resulting emission properties of fluorescent molecules like 2-methylacridin-9-amine. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a fundamental computational procedure aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. arxiv.orgpennylane.ai This process is a crucial first step for nearly all other quantum chemical calculations, as the accuracy of properties like electronic structure, vibrational frequencies, and interaction energies depends on having an accurate molecular geometry. arxiv.orgqcware.com

Prediction of Thermochemical Properties

Quantum chemical calculations, particularly those based on DFT, are capable of predicting various thermochemical properties of molecules. semanticscholar.org These calculations can provide valuable information about the stability, reactivity, and energy changes associated with chemical reactions. rsc.org

Key thermochemical properties that can be computed include:

Enthalpy of formation (ΔHf°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.

Entropy (S°): A measure of the randomness or disorder of a system.

Gibbs free energy (ΔG°): A thermodynamic potential that can be used to predict the spontaneity of a process. A negative ΔG° indicates a spontaneous reaction.